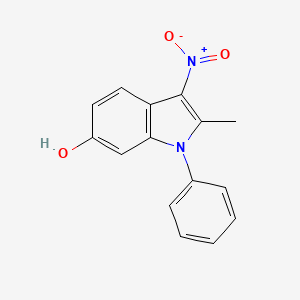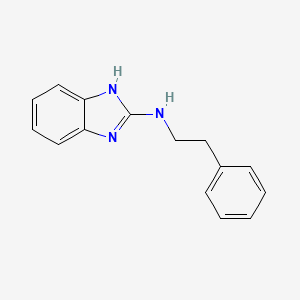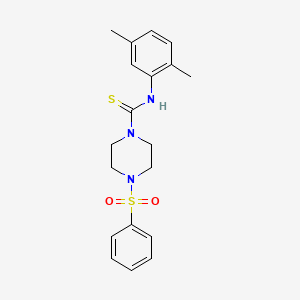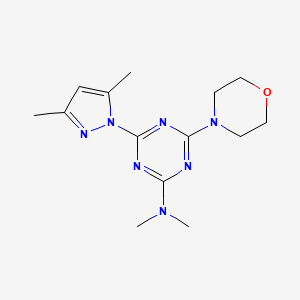
2-Methyl-3-nitro-1-phenylindol-6-ol
Vue d'ensemble
Description
2-Methyl-3-nitro-1-phenylindol-6-ol is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a nitro group at the third position, a methyl group at the second position, and a phenyl group at the first position of the indole ring, with a hydroxyl group at the sixth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitro-1-phenylindol-6-ol typically involves multi-step organic reactions. One common method includes the nitration of 2-methyl-1-phenylindole, followed by selective hydroxylation at the sixth position. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The hydroxylation step may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve recrystallization or chromatography techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-3-nitro-1-phenylindol-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Formation of 2-methyl-3-nitro-1-phenylindol-6-one.
Reduction: Formation of 2-methyl-3-amino-1-phenylindol-6-ol.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-Methyl-3-nitro-1-phenylindol-6-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-nitro-1-phenylindol-6-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
2-Methyl-1-phenylindole: Lacks the nitro and hydroxyl groups, resulting in different chemical and biological properties.
3-Nitro-1-phenylindole: Lacks the methyl and hydroxyl groups, affecting its reactivity and applications.
2-Methyl-3-nitroindole: Lacks the phenyl and hydroxyl groups, leading to different biological activities.
Uniqueness: 2-Methyl-3-nitro-1-phenylindol-6-ol is unique due to the presence of both the nitro and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. Its specific substitution pattern on the indole ring makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
2-methyl-3-nitro-1-phenylindol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-10-15(17(19)20)13-8-7-12(18)9-14(13)16(10)11-5-3-2-4-6-11/h2-9,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPAIPMOMWBKEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C=C(C=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801319694 | |
| Record name | 2-methyl-3-nitro-1-phenylindol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26670883 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
147591-44-4 | |
| Record name | 2-methyl-3-nitro-1-phenylindol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine](/img/structure/B5816324.png)
![[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 2-chlorobenzoate](/img/structure/B5816349.png)
![1-[7-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5816351.png)
![4-[(3,4-dimethylphenyl)sulfonyl]morpholine](/img/structure/B5816365.png)
![N-[benzyl(methyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B5816380.png)
![8-METHOXY-1,3-DIMETHYL-7-[(2-METHYLPHENYL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B5816382.png)


![3-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine](/img/structure/B5816415.png)
![N'-[(E)-{3,4-BIS[(4-BROMO-2,3,5,6-TETRAMETHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(1-HYDROXYCYCLOHEXYL)ACETOHYDRAZIDE](/img/structure/B5816418.png)
![N-(2-thienylmethylene)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5816421.png)
![(5Z)-5-[(2-methylsulfanylpyrimidin-5-yl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B5816424.png)

![N-[4-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B5816429.png)
